molecular formula C29H15Cl2N8Na3O11S3 B12734002 Trisodium 1-amino-4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)phenyl)amino-9,10-dihydro-9,10-dioxoanthracenedisulphonate CAS No. 73398-44-4

Trisodium 1-amino-4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)phenyl)amino-9,10-dihydro-9,10-dioxoanthracenedisulphonate

Cat. No.: B12734002
CAS No.: 73398-44-4
M. Wt: 887.6 g/mol
InChI Key: VXCBQGIYINONBT-UHFFFAOYSA-L
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Description

Trisodium 1-amino-4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)phenyl)amino-9,10-dihydro-9,10-dioxoanthracenedisulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 1-amino-4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)phenyl)amino-9,10-dihydro-9,10-dioxoanthracenedisulphonate involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine.

    Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing a sulfonate group.

    Triazine Ring Formation: The resulting compound undergoes further reactions to introduce the triazine ring, which is crucial for the compound’s stability and color properties.

Industrial Production Methods

Industrial production typically involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature, pH, and reactant concentration monitoring is common to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can break down the azo bond, resulting in the formation of amines.

    Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite are used.

    Substitution: Various nucleophiles can be used to introduce new functional groups into the triazine ring.

Major Products

    Oxidation: Oxidized derivatives with altered color properties.

    Reduction: Amines and other breakdown products.

    Substitution: Compounds with modified functional groups enhancing specific properties.

Scientific Research Applications

Trisodium 1-amino-4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)phenyl)amino-9,10-dihydro-9,10-dioxoanthracenedisulphonate is widely used in scientific research:

    Chemistry: As a dye for studying reaction mechanisms and kinetics.

    Biology: Used in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

    Industry: Employed in textile dyeing, ink production, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The triazine ring and azo bond play crucial roles in its stability and interaction with other molecules. In biological systems, it can bind to proteins and nucleic acids, affecting their function and structure.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 1-amino-4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)phenyl)amino-9,10-dihydro-9,10-dioxoanthracenedisulphonate
  • Trisodium 1-amino-4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)phenyl)amino-9,10-dihydro-9,10-dioxoanthracenedisulphonate

Uniqueness

The presence of the triazine ring and multiple sulfonate groups makes this compound unique in terms of its stability, solubility, and color properties. These features distinguish it from other similar compounds and make it highly valuable in various applications.

Properties

CAS No.

73398-44-4

Molecular Formula

C29H15Cl2N8Na3O11S3

Molecular Weight

887.6 g/mol

IUPAC Name

trisodium;1-azanidyloxysulfonyl-4-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]anilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C29H17Cl2N8O11S3.3Na/c30-27-35-28(31)37-29(36-27)34-15-9-10-18(20(11-15)51(42,43)44)39-38-14-7-5-13(6-8-14)33-19-12-21(52(45,46)47)26(53(48,49)50-32)23-22(19)24(40)16-3-1-2-4-17(16)25(23)41;;;/h1-12,32-33H,(H,42,43,44)(H,45,46,47)(H,34,35,36,37);;;/q-1;3*+1/p-2

InChI Key

VXCBQGIYINONBT-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)N=NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O[NH-].[Na+].[Na+].[Na+]

Origin of Product

United States

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